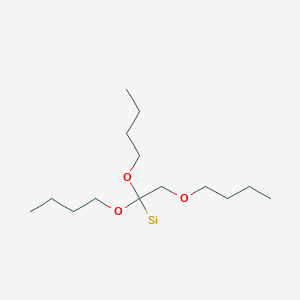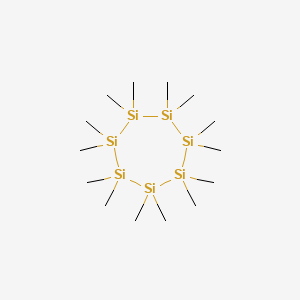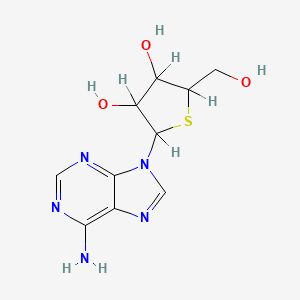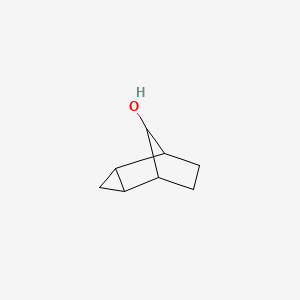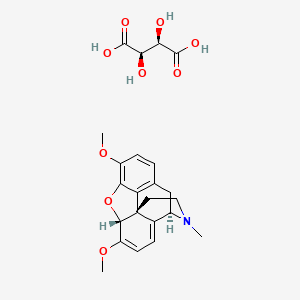
Thebaine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thebaine is typically extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. The extraction process involves the use of solvents like ethanol and chloroform to isolate thebaine from the plant material . Thebaine is then reacted with tartaric acid under controlled conditions to form this compound. The reaction is typically carried out in an aqueous medium at a slightly elevated temperature to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of thebaine from opium poppies, followed by its conversion to this compound. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Thebaine tartrate undergoes various chemical reactions, including:
Reduction: Reduction of thebaine can yield compounds like dihydrothebaine.
Substitution: Thebaine can undergo substitution reactions to form derivatives like buprenorphine and etorphine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents and catalysts are used for substitution reactions.
Major Products Formed:
Oxymorphone: A potent analgesic.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Buprenorphine: A partial agonist used in opioid addiction treatment.
Applications De Recherche Scientifique
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its interactions with opioid receptors and its effects on the central nervous system.
Medicine: Serves as a precursor for the synthesis of important pharmaceuticals like oxycodone and naloxone.
Industry: Used in the production of semi-synthetic opioids for pain management and addiction treatment.
Mécanisme D'action
Thebaine tartrate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a precursor to various opioid compounds that bind to μ-opioid receptors, leading to analgesic and stimulatory effects . The molecular targets include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oxycodone: A semi-synthetic opioid derived from thebaine, used for moderate to severe pain.
Uniqueness of Thebaine Tartrate: this compound is unique in its stimulatory effects compared to the depressant effects of morphine and codeine. It serves as a versatile precursor for the synthesis of various opioid derivatives, making it valuable in pharmaceutical research and production .
Propriétés
Numéro CAS |
15358-06-2 |
|---|---|
Formule moléculaire |
C23H27NO9 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
Clé InChI |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



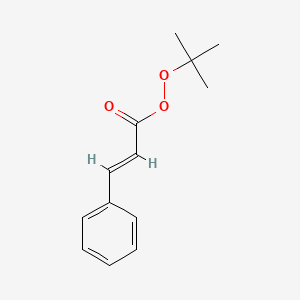

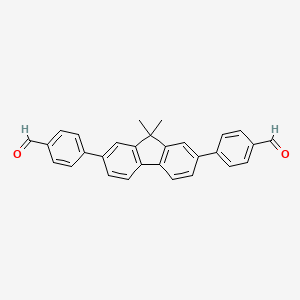

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
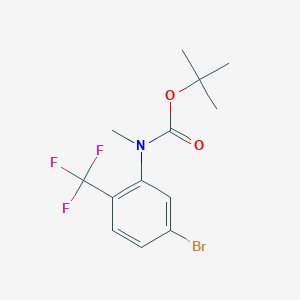

![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
